
methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as L-threo-3,4-dihydroxyphenylserine methyl ester and is a derivative of L-DOPA, a precursor of dopamine. In
Mecanismo De Acción
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate acts as a precursor to dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. It is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) and can cross the blood-brain barrier. Once in the brain, it can be taken up by dopaminergic neurons and converted to dopamine, leading to an increase in dopamine levels.
Biochemical and Physiological Effects:
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate has been shown to have several biochemical and physiological effects. It can increase dopamine levels in the brain, leading to improvements in motor function and mood. It has also been shown to have neuroprotective effects and can protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and can be used in a variety of in vitro and in vivo assays. However, it also has some limitations. It can be unstable in solution and can degrade over time, leading to inconsistent results. It is also relatively expensive compared to other compounds.
Direcciones Futuras
There are several future directions for the study of methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate. One area of research is the development of more stable derivatives that can be used in long-term studies. Another area of research is the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and addiction. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitters and signaling pathways in the brain.
In conclusion, methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate is a compound that has been extensively studied in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate can be synthesized by the reaction of L-DOPA methyl ester hydrochloride with sodium nitrite, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate has been studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have neuroprotective effects and can be used in the treatment of Parkinson's disease. It has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
Número CAS |
116909-58-1 |
|---|---|
Nombre del producto |
methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate |
Fórmula molecular |
C7H13NO4 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H13NO4/c1-12-7(11)3-2-4(8)6(10)5(3)9/h3-6,9-10H,2,8H2,1H3/t3-,4+,5+,6-/m1/s1 |
Clave InChI |
DTTVJFYENZGXEP-DPYQTVNSSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@@H]([C@H]([C@H]1O)O)N |
SMILES |
COC(=O)C1CC(C(C1O)O)N |
SMILES canónico |
COC(=O)C1CC(C(C1O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




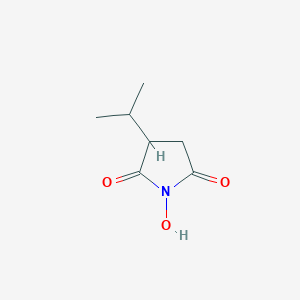
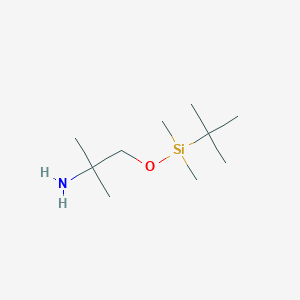
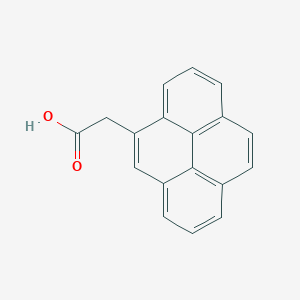
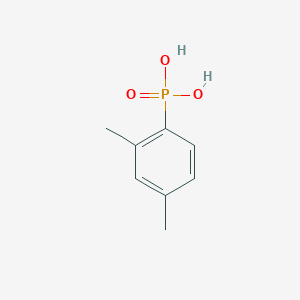
![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)
![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)


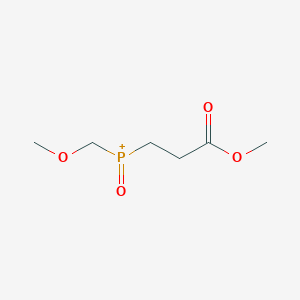
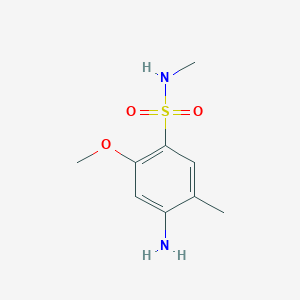
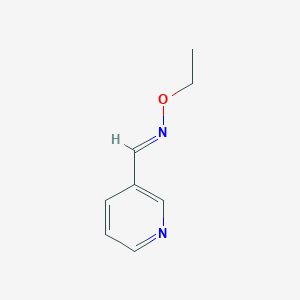

![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)